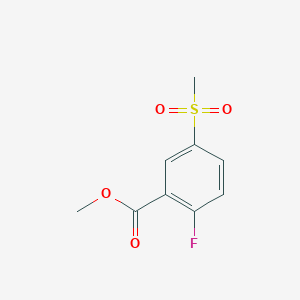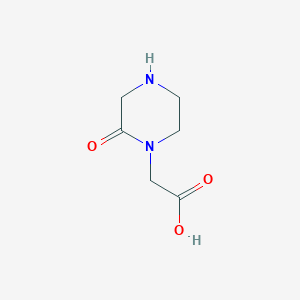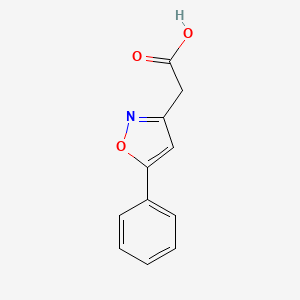
3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene
Vue d'ensemble
Description
The compound "3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene" is a chloro-fluorinated alkene with potential applications in various fields, including materials science and pharmaceuticals. While the provided papers do not directly discuss this exact compound, they do provide insights into similar chloro-fluorinated alkenes and related structures, which can be used to infer some properties and behaviors of the compound .
Synthesis Analysis
The synthesis of chloro-fluorinated alkenes can be complex due to the reactivity of the halogen substituents. For example, paper describes the electrochemical preparation of a related compound, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which was achieved through electrooxidative double ene-type chlorination. This method could potentially be adapted for the synthesis of "3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene" by adjusting the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of chloro-fluorinated alkenes is characterized by the presence of halogen atoms, which can significantly influence the geometry and electronic properties of the molecule. For instance, paper discusses the molecular structure and conformation of gaseous 2-chloro-3-fluoro-1-propene, which exists in equilibrium between syn and gauche conformations. This suggests that "3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene" may also exhibit conformational flexibility due to the presence of halogen atoms.
Chemical Reactions Analysis
Chloro-fluorinated alkenes can undergo various chemical reactions, including addition, substitution, and polymerization. Paper explores the copolymerization of trisubstituted ethylenes with styrene, indicating that "3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene" could potentially be used to create novel copolymers with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-fluorinated alkenes are influenced by their molecular structure. For example, paper describes the vibrational spectral studies of a chalcone derivative, which could be similar to the vibrational properties of "3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene". Additionally, the presence of halogen atoms can affect the compound's reactivity, as seen in paper , where hydrogen-bonded chains are formed due to the presence of a chloro substituent.
Applications De Recherche Scientifique
Antitumor Activity
A study by Naito et al. (2005) synthesized novel compounds, including derivatives related to 3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene. These compounds showed significant cytotoxic activity against tumor cell lines, both in vitro and in vivo. Specifically, compounds with the 3-fluoro-5-substituted phenylpiperazinyl group demonstrated potent cytotoxicity, with the 3-cyano-5-fluorophenyl derivative exhibiting notable antitumor activity against human carcinoma cells without causing undesirable effects in mice (Naito et al., 2005).
Polymerization and Material Science
Kim et al. (1999) and Staal et al. (2003) explored the polymerization aspects of compounds related to 3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene. Kim et al. studied electrophilic trisubstituted ethylenes, focusing on their copolymerization with styrene and analyzing their composition and structure. Staal et al. investigated the polymerization of propene using dimethylsilylene-bridged complexes, including derivatives of the compound . Their studies contributed valuable insights into the field of material science and polymer chemistry (Kim et al., 1999); (Staal et al., 2003).
Crystal Structure Analysis
Research by Nagaraju et al. (2018) and Samdal et al. (1977) focused on the crystal structure and conformation of compounds similar to 3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene. These studies provide critical insights into the molecular structure, which is essential for understanding the physical and chemical properties of these compounds (Nagaraju et al., 2018); (Samdal et al., 1977).
Synthesis and Characterization
The synthesis and characterization of compounds related to 3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene have been a subject of various studies. Meenatchi et al. (2015) and Reese et al. (1988) conducted research on the synthesis and growth of crystals of similar compounds. Their work contributes to the understanding of the chemical properties and potential applications of these compounds in various fields (Meenatchi et al., 2015); (Reese et al., 1988).
Safety and Hazards
Propriétés
IUPAC Name |
1-chloro-2-fluoro-4-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c1-7(2)5-8-3-4-9(11)10(12)6-8/h3-4,6H,1,5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFXKHRBXPQORV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630627 | |
| Record name | 1-Chloro-2-fluoro-4-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene | |
CAS RN |
787585-34-6 | |
| Record name | 1-Chloro-2-fluoro-4-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1323050.png)

![6-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1323054.png)










